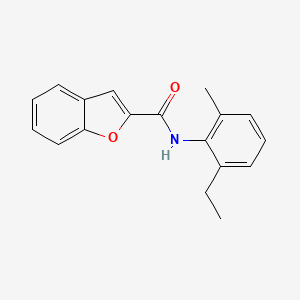

N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamid: ist eine organische Verbindung, die zur Klasse der Benzofurancarboxamide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Benzofuranrings aus, der an eine Carboxamidgruppe gebunden ist, mit einem 2-Ethyl-6-methylphenyl-Substituenten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamid umfasst in der Regel die folgenden Schritte:

Bildung des Benzofuranrings: Der Benzofuranring kann durch Cyclisierung von ortho-Hydroxyarylketonen mit geeigneten Reagenzien synthetisiert werden.

Einführung der Carboxamidgruppe: Die Carboxamidgruppe wird durch Reaktion des Benzofuranderivats mit einem geeigneten Amin, wie z. B. 2-Ethyl-6-methylanilin, unter Bedingungen eingeführt, die die Bildung der Amidbindung ermöglichen.

Reaktionsbedingungen: Die Reaktionen werden üblicherweise in Gegenwart von Katalysatoren und Lösungsmitteln durchgeführt, die die gewünschten Umwandlungen fördern. Häufige Lösungsmittel sind Dichlormethan, Toluol und Ethanol, während Katalysatoren wie Palladium auf Kohlenstoff oder Kupferiodid verwendet werden können.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamid beinhaltet die Skalierung der Labor-Synthesemethoden. Dies umfasst die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten, die Verwendung von kontinuierlichen Durchflussreaktoren für eine effiziente Produktion und den Einsatz von Reinigungsverfahren wie Umkristallisation und Chromatographie.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion der Carboxamidgruppe zu einem Amin führt.

Substitution: Der Benzofuranring kann elektrophil-substitutionelle Reaktionen eingehen, bei denen Substituenten wie Halogene oder Nitrogruppen unter Verwendung von Reagenzien wie Brom oder Salpetersäure eingeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Brom in Tetrachlorkohlenstoff für die Bromierung.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Benzofuran-2-carbonsäurederivaten.

Reduktion: Bildung von N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-amin.

Substitution: Bildung von halogenierten oder nitrierten Benzofuranderivaten.

Wissenschaftliche Forschungsanwendungen

N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von Verbindungen mit therapeutischen Wirkungen.

Industrie: Wird bei der Entwicklung von Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymeren und Farbstoffen.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-amine.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2-Ethyl-6-methylphenyl)-2-(phenylthio)propanamid

- N-(2-Ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanin

Einzigartigkeit

N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamid ist aufgrund seiner Benzofuranringstruktur einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C18H17NO2 |

|---|---|

Molekulargewicht |

279.3 g/mol |

IUPAC-Name |

N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C18H17NO2/c1-3-13-9-6-7-12(2)17(13)19-18(20)16-11-14-8-4-5-10-15(14)21-16/h4-11H,3H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

AWXFMLJKQGEHCW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3O2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

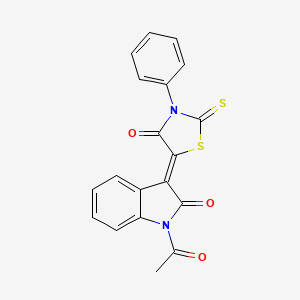

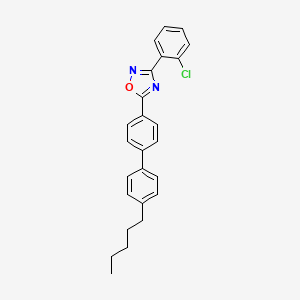

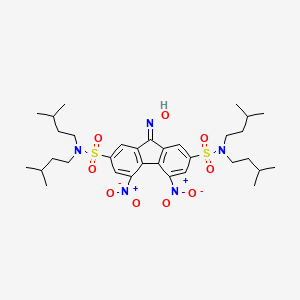

![N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11697660.png)

![N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide](/img/structure/B11697664.png)

![2-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11697666.png)

![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B11697674.png)

![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697677.png)

![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697679.png)

![(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697682.png)

![1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B11697685.png)

![4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697706.png)

![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697720.png)

![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11697729.png)